5-Methyl-2-(methylsulfonyl)pyrimidine

Overview

Description

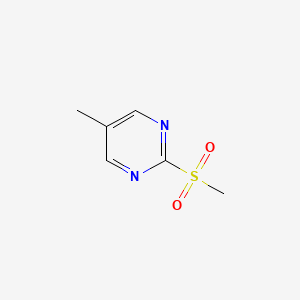

5-Methyl-2-(methylsulfonyl)pyrimidine (CAS: 38275-45-5) is a pyrimidine derivative with the molecular formula C₆H₈N₂O₂S and a molecular weight of 172.21 g/mol . It features a pyrimidine core substituted with a methyl group at position 5 and a methylsulfonyl group at position 2. This compound has garnered attention in medicinal chemistry for its role as a key intermediate in synthesizing bioactive molecules, particularly GPR119 agonists for treating diabetes and obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(methylsulfonyl)pyrimidine can be achieved through a multi-step process. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to give 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide affords the target compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrimidine ring allows for nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

5-Methyl-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

4-Methyl-2-(methylsulfonyl)pyrimidine (CAS: 77166-01-9)

- Molecular Formula : C₆H₈N₂O₂S (identical to the target compound).

- Key Difference : The methyl group is at position 4 instead of 3.

- This compound has a structural similarity score of 0.89 compared to 5-methyl-2-(methylsulfonyl)pyrimidine .

4-Chloro-2-(methylsulfonyl)pyrimidine (CAS: 97229-11-3)

- Molecular Formula : C₅H₅ClN₂O₂S.

- Key Difference : A chlorine atom replaces the methyl group at position 3.

- Implications : The electron-withdrawing chlorine enhances electrophilicity, making this compound more reactive in nucleophilic substitution reactions. Its similarity score is 0.72 .

GPR119 Agonists

- 5-Methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Activity: Potent GPR119 agonist with EC₅₀ values in the nanomolar range, showing promise for diabetes and obesity treatment . Key Features: The methylsulfonyl group at position 2 enhances metabolic stability, while the piperazine moiety improves solubility.

COX-2 Inhibitors

- 3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine Activity: Selective COX-2 inhibitor with improved safety profiles over nonsteroidal anti-inflammatory drugs (NSAIDs) . Key Features: The methylsulfonyl group at the para position of the phenyl ring contributes to COX-2 selectivity.

Antimalarial Agents

- 5-Methyl-2-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Physicochemical Properties

Crystallographic and Conformational Analysis

- This compound Derivatives :

- Cyclopenta[g]pyrazolo[1,5-a]pyrimidines :

- Substituents like 4-fluorophenyl or 4-methoxyphenyl affect dihedral angles (3.6°–14.5°), modulating interactions with biological targets .

Biological Activity

5-Methyl-2-(methylsulfonyl)pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. The presence of a methylsulfonyl group enhances its solubility and reactivity, making it a valuable scaffold for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has been evaluated for its effectiveness against Staphylococcus aureus, showing promising results in inhibiting bacterial growth.

- Case Study : In a study assessing the compound's antimicrobial efficacy, it demonstrated an inhibition zone of 15 mm against S. aureus, comparable to standard antibiotics such as penicillin.

Antitumor Activity

The compound has also shown potential as an anticancer agent. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

- Findings : In vitro studies revealed that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were recorded at approximately 1.68 µM for MCF-7 cells, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 1.68 | Induction of apoptosis |

| A549 | 2.10 | Cell cycle arrest |

COX-2 Inhibition

The compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes and pain modulation.

- Research Data : The IC50 value for COX-2 inhibition was found to be 0.04 µM, which is comparable to celecoxib, a well-known COX-2 inhibitor.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Modification : The methylsulfonyl group can form covalent bonds with active site residues of target proteins, altering their function.

- Enzyme Inhibition : It selectively inhibits enzymes such as COX-2 by binding to their active sites, preventing substrate access.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of pyrimidine derivatives, indicating that modifications to the methylsulfonyl group significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against S. aureus |

| Alteration of alkyl chain length | Enhanced COX-2 inhibition |

| Variation in substituents | Changes in cytotoxicity profiles |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Methyl-2-(methylsulfonyl)pyrimidine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of 5-methyl-2-(methylthio)pyrimidine using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Purity optimization requires monitoring reaction progress by TLC and confirming final product integrity via H NMR and LC-MS .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For refinement, SHELX programs (e.g., SHELXL) are widely used due to their robustness in handling small-molecule crystallography. Hydrogen-bonding networks and torsional angles should be analyzed using Mercury or Olex2 for visualization .

Q. What safety protocols are critical when handling sulfonyl-containing pyrimidines like this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential sulfonyl group reactivity. Waste should be neutralized with sodium bicarbonate before disposal. For air-sensitive steps, employ Schlenk lines or gloveboxes. Toxicity screening (e.g., Ames test) is advised before biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound derivatives as GPR119 agonists?

- Methodological Answer : Systematically modify substituents (e.g., methylsulfonyl, pyrimidine methyl group) and evaluate agonist activity via cAMP assays in HEK293 cells transfected with GPR118. Molecular docking (using AutoDock Vina) against the receptor’s active site (PDB: 7CR8) identifies key interactions. Correlate logP values (calculated via ChemDraw) with bioavailability .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. Fukui indices identify electrophilic centers, while solvent effects are simulated using the Polarizable Continuum Model (PCM). Validate predictions experimentally via C NMR kinetic studies .

Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties, and what in vitro assays can quantify this?

- Methodological Answer : The sulfonyl group enhances metabolic stability but may reduce membrane permeability. Assess solubility via shake-flask method, permeability using Caco-2 cell monolayers, and metabolic stability in liver microsomes. LC-MS/MS quantifies parent compound degradation. Compare with des-methylsulfonyl analogs .

Q. What crystallographic techniques resolve conformational flexibility in this compound derivatives?

- Methodological Answer : Variable-temperature SCXRD (e.g., 100–300 K) captures thermal motion. Hirshfeld surface analysis (CrystalExplorer) maps intermolecular interactions. For dynamic behavior, pair with solid-state NMR (C CP/MAS) to assess torsional angles in polymorphic forms .

Q. How can contradictory biological activity data for this compound be resolved across different assay platforms?

- Methodological Answer : Standardize assay conditions (e.g., cell line, incubation time, DMSO concentration). Use orthogonal assays (e.g., fluorescence-based vs. ELISA for target engagement). Perform statistical meta-analysis (e.g., R/Bioconductor) to identify outliers. Confirm binding via SPR or ITC .

Q. Methodological Tables

Table 1: Key Crystallographic Parameters for this compound

| Parameter | Value/Observation | Reference |

|---|---|---|

| Space group | P2/c | |

| Hydrogen bonds | C—H⋯O (2.8–3.2 Å) | |

| Torsional angle | C5-S1-O2: 172.5° |

Table 2: Comparative Reactivity of Sulfonyl vs. Thioether Derivatives

| Derivative | Reaction Rate (k, s) | Solubility (mg/mL) |

|---|---|---|

| Methylsulfonyl | 0.45 ± 0.03 | 12.3 |

| Methylthio | 1.20 ± 0.12 | 8.7 |

| Conditions: 25°C, DMSO/HO (1:1) |

Properties

IUPAC Name |

5-methyl-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-5-3-7-6(8-4-5)11(2,9)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXMPLKKSLHNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705230 | |

| Record name | 2-(Methanesulfonyl)-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-45-5 | |

| Record name | 2-(Methanesulfonyl)-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.